molecular formula C17H15BrN2O B5388056 1,5-Benzodiazocin-2(1H)-one, 8-bromo-3,4-dihydro-1-methyl-6-phenyl- CAS No. 63563-58-6

1,5-Benzodiazocin-2(1H)-one, 8-bromo-3,4-dihydro-1-methyl-6-phenyl-

Cat. No.: B5388056
CAS No.: 63563-58-6
M. Wt: 343.2 g/mol
InChI Key: XKCRTKWJYJNOOD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,5-Benzodiazocin-2(1H)-one, 8-bromo-3,4-dihydro-1-methyl-6-phenyl- is a synthetic organic compound belonging to the benzodiazocin family. These compounds are known for their diverse pharmacological activities and are often studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,5-Benzodiazocin-2(1H)-one, 8-bromo-3,4-dihydro-1-methyl-6-phenyl- typically involves multi-step organic reactions. Common starting materials include substituted benzene derivatives and various reagents for bromination, methylation, and cyclization reactions. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to achieve the desired product.

Industrial Production Methods

Industrial production methods for such compounds usually involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

1,5-Benzodiazocin-2(1H)-one, 8-bromo-3,4-dihydro-1-methyl-6-phenyl- can undergo various chemical reactions, including:

    Oxidation: Conversion to more oxidized forms using oxidizing agents.

    Reduction: Reduction of specific functional groups using reducing agents.

    Substitution: Halogen substitution reactions, particularly involving the bromine atom.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Solvents: Acetone, ethanol, dichloromethane.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield more complex benzodiazocin derivatives, while substitution reactions can introduce different functional groups.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its interactions with biological macromolecules.

    Medicine: Investigated for potential therapeutic effects, such as anti-inflammatory or anti-cancer properties.

    Industry: Utilized in the development of new materials or chemical processes.

Mechanism of Action

The mechanism of action of 1,5-Benzodiazocin-2(1H)-one, 8-bromo-3,4-dihydro-1-methyl-6-phenyl- involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    1,5-Benzodiazocin-2(1H)-one: The parent compound without the bromine and phenyl substitutions.

    8-Bromo-1,5-Benzodiazocin-2(1H)-one: A similar compound with only the bromine substitution.

    3,4-Dihydro-1-methyl-1,5-Benzodiazocin-2(1H)-one: A similar compound with only the methyl substitution.

Uniqueness

1,5-Benzodiazocin-2(1H)-one, 8-bromo-3,4-dihydro-1-methyl-6-phenyl- is unique due to its specific substitutions, which can significantly alter its chemical properties and biological activities compared to other benzodiazocin derivatives.

Properties

IUPAC Name

8-bromo-1-methyl-6-phenyl-3,4-dihydro-1,5-benzodiazocin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15BrN2O/c1-20-15-8-7-13(18)11-14(15)17(19-10-9-16(20)21)12-5-3-2-4-6-12/h2-8,11H,9-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKCRTKWJYJNOOD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)CCN=C(C2=C1C=CC(=C2)Br)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15BrN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80348159
Record name ST50210604
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80348159
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

343.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

63563-58-6
Record name ST50210604
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80348159
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.